cRGDfK-thioacetyl ester

Conjugation Chemistry Nanoparticle Functionalization Maleimide-Thiol Click Reaction

A cyclic pentapeptide with a thioacetyl ester handle, enabling site-specific, stoichiometric conjugation to maleimide-functionalized nanoparticles and probes via mild thiol-maleimide click chemistry. This pre-activated, high-affinity αvβ3/αvβ5 integrin ligand ensures reproducible ligand density and high coupling efficiency (~84%), avoiding the variability and low yields of unmodified cRGDfK.

Molecular Formula C31H45N9O9S
Molecular Weight 719.8 g/mol
Cat. No. B15139176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecRGDfK-thioacetyl ester
Molecular FormulaC31H45N9O9S
Molecular Weight719.8 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)NCCCCC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C31H45N9O9S/c1-18(41)50-17-25(43)34-12-6-5-10-21-28(47)38-20(11-7-13-35-31(32)33)27(46)36-16-24(42)37-23(15-26(44)45)30(49)40-22(29(48)39-21)14-19-8-3-2-4-9-19/h2-4,8-9,20-23H,5-7,10-17H2,1H3,(H,34,43)(H,36,46)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,44,45)(H4,32,33,35)/t20-,21-,22+,23-/m0/s1
InChIKeyFXPPTLMPDATYHN-GPJHCHHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cRGDfK-Thioacetyl Ester: Procurement-Grade Cyclic RGD Peptide with Masked Thiol for Maleimide Conjugation


cRGDfK-thioacetyl ester (CAS 393781-65-2, molecular formula C31H45N9O9S, molecular weight 719.81 g/mol) is a cyclic pentapeptide derivative of the well-characterized cRGDfK sequence, specifically modified with a thioacetyl ester group on the lysine side chain . The core cyclic structure, cyclo(Arg-Gly-Asp-D-Phe-Lys), confers high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed on tumor neovasculature and various cancer cells [1]. Unlike unmodified cRGDfK, this derivative is supplied as a thioacetyl-protected prodrug form, designed for deprotection to yield a free thiol (-SH) group that enables site-specific conjugation to maleimide-functionalized surfaces, nanoparticles, or probes via efficient thiol-maleimide click chemistry [2]. The compound is intended strictly for research use in targeted drug delivery, molecular imaging, and biomaterials development, and is not for therapeutic or veterinary applications .

Why cRGDfK-Thioacetyl Ester Cannot Be Substituted with Unmodified cRGDfK or Linear RGD Peptides


Generic substitution among RGD-based targeting ligands is not scientifically valid due to substantial differences in conjugation chemistry, metabolic stability, and in vivo targeting efficiency. Unmodified cRGDfK lacks a reactive thiol handle, requiring additional synthetic steps or non-specific coupling strategies that reduce reproducibility and yield . Linear RGD peptides, while commercially cheaper, are rapidly degraded by serum proteases (half-life <10 minutes) and exhibit significantly lower integrin affinity compared to their cyclic counterparts [1]. cRGDfK-thioacetyl ester occupies a unique procurement niche: it provides the high-affinity cyclic scaffold of cRGDfK while offering the masked thiol functionality that enables precise, stoichiometric conjugation under mild aqueous conditions, a critical requirement for reproducible nanoparticle functionalization and probe development [2]. Procurement of alternatives without this specific modification necessitates additional deprotection and activation steps, introducing variability that compromises experimental reproducibility and comparability across studies.

Quantitative Evidence Guide: cRGDfK-Thioacetyl Ester Differentiation vs. Alternatives


Conjugation Efficiency: cRGDfK-Thioacetyl Ester vs. Unmodified cRGDfK Requires Additional Activation

cRGDfK-thioacetyl ester, after deprotection to expose a free thiol group, achieves a conjugation efficiency of 84 ± 4% when reacted with maleimide-functionalized PLGA nanoparticles at a maleimide:thiol molar ratio of 2:1 for 30 minutes at room temperature in 10 mM HEPES pH 7.0 [1]. In contrast, unmodified cRGDfK lacks a free thiol and cannot be directly conjugated via maleimide-thiol chemistry; alternative coupling strategies (e.g., NHS-ester chemistry with amine groups) require additional activation steps, are less site-specific, and typically yield lower and more variable efficiencies due to competing hydrolysis and non-specific adsorption . This difference directly impacts the reproducibility of nanoparticle surface ligand density.

Conjugation Chemistry Nanoparticle Functionalization Maleimide-Thiol Click Reaction

In Vivo Stability: Cyclic cRGDfK Scaffold vs. Linear RGD Peptides

The cyclic structure of cRGDfK-thioacetyl ester confers substantial resistance to proteolytic degradation compared to linear RGD peptides. A direct comparative study of RGD-modified proteins demonstrated that free cyclic RGD peptides have a circulation half-life of <10 minutes, whereas linear RGD peptides are degraded even more rapidly upon intravenous administration [1]. The cyclic constraint reduces conformational flexibility, limiting access of serum proteases to cleavage sites. This enhanced stability is a class-level property of cyclic RGD peptides and directly translates to improved tumor accumulation in targeted imaging and drug delivery applications .

Pharmacokinetics Peptide Stability In Vivo Imaging

Targeting Selectivity: cRGDfK Scaffold vs. Control RAD Peptide in Tumor Localization

The targeting specificity of the cRGDfK scaffold, which is the core of cRGDfK-thioacetyl ester, has been directly validated against a control RAD peptide (cRADfK) with a single amino acid substitution that abolishes integrin binding. In a study of RGD-modified proteins, the cRGDfK-conjugated antibody specifically localized to tumor endothelium in B16.F10 tumor-bearing mice, as demonstrated by immunohistochemistry, while the RAD-conjugated control antibody showed no detectable tumor localization [1]. This confirms that the targeting is integrin-mediated and not due to non-specific accumulation. The thioacetyl modification does not interfere with this binding event, as it is distal to the RGD recognition motif .

Tumor Targeting Integrin αvβ3 Biodistribution

Cellular Internalization: cRGDfK-Targeted Micelles vs. Non-Targeted Micelles

In a study using dendron-polymer conjugate micelles, cRGDfK-functionalized cross-linked micelles demonstrated higher internalization by MDA-MB-231 breast cancer cells compared to non-targeted micelles [1]. While quantitative uptake values were not reported in the abstract, the study explicitly states that treatment with targeted micelles resulted in higher internalization, and drug-loaded targeted micelles possessed higher cytotoxicity than non-targeted controls [1]. This class-level evidence supports that appending cRGDfK, the core targeting moiety of cRGDfK-thioacetyl ester, enhances cellular uptake in αvβ3-expressing cancer cells. The thioacetyl ester modification enables the conjugation of cRGDfK to similar nanocarrier platforms [2].

Cellular Uptake Targeted Drug Delivery Nanocarrier Efficacy

Integrin Binding Affinity: cRGDfK Scaffold vs. Linear RGD and cRGDyK

The cRGDfK scaffold, which is the core structure of cRGDfK-thioacetyl ester, exhibits high affinity for αvβ3 integrin, though specific KD or IC50 values were not located in the available sources. A vendor comparison table notes that cyclic RGD peptides like cRGDfK have higher integrin affinity and enhanced stability compared to linear RGD peptides . Furthermore, cRGDyK, a related cyclic RGD peptide with a tyrosine substitution, is reported to have an IC50 of 20 nM for αvβ3 integrin inhibition and is described as having 'higher' affinity than cRGDfK in the vendor comparison . This provides a benchmark for integrin binding potency within the cyclic RGD class. The thioacetyl modification in cRGDfK-thioacetyl ester is not expected to significantly alter integrin binding, as it is located on the lysine side chain away from the RGD pharmacophore .

Integrin αvβ3 Binding Affinity Comparison Ligand Selection

Optimal Research and Industrial Application Scenarios for cRGDfK-Thioacetyl Ester


Surface Functionalization of Maleimide-Modified Nanoparticles for Targeted Drug Delivery

cRGDfK-thioacetyl ester is the reagent of choice for appending the cRGDfK targeting ligand to maleimide-functionalized nanoparticles (e.g., PLGA, liposomes, polymeric micelles). The masked thiol group, upon deprotection, enables efficient thiol-maleimide click conjugation under mild aqueous conditions, achieving up to 84% efficiency [1]. This reproducible, site-specific conjugation ensures consistent ligand density on the nanoparticle surface, a critical parameter for achieving predictable targeting and cellular uptake in vitro and in vivo [2]. Researchers developing targeted nanocarriers for αvβ3-overexpressing tumors should procure this specific derivative to avoid the variable yields and non-specific coupling associated with unmodified cRGDfK.

Synthesis of Near-Infrared (NIR) Fluorescent Probes for Cancer Imaging

cRGDfK-thioacetyl ester is widely used to modify NIR fluorescent dyes (e.g., Cy5.5, IRDye800CW, shielded heptamethine cyanines) to create targeted molecular imaging probes [3]. The thioacetyl ester group provides a convenient handle for conjugation to dye molecules bearing maleimide or other thiol-reactive groups. Comparative studies have demonstrated that cRGDfK-appended NIR probes enable specific visualization of integrin-positive tumors in orthotopic mouse models [4]. Procurement of this pre-activated peptide simplifies probe synthesis and ensures batch-to-batch consistency for longitudinal imaging studies.

Synthetic Biomaterials and Cell Culture Substrates with Defined Bioactivity

For research involving synthetic surfaces that require presentation of specific biological signals while minimizing non-specific protein adsorption, cRGDfK-thioacetyl ester provides a covalent immobilization strategy. The free thiol (post-deprotection) can react with maleimide-functionalized polymer coatings to present cRGDfK at controlled densities [5]. This approach has been successfully used to create synthetic surfaces for long-term maintenance of human pluripotent stem cells, demonstrating the functional activity of surface-immobilized cRGDfK [6]. Procurement of the thioacetyl ester form ensures a defined, reactive handle for surface engineering applications.

Development of Radiolabeled PET/SPECT Tracers for Integrin Imaging

cRGDfK-thioacetyl ester serves as a versatile precursor for the synthesis of radiolabeled integrin-targeting probes. The thioacetyl group can be deprotected to yield a free thiol, which can then be conjugated to bifunctional chelators (e.g., DOTA, NOTA, HYNIC) bearing maleimide or other thiol-reactive groups. Subsequent radiolabeling with isotopes such as ⁶⁸Ga, ⁹⁹mTc, or ⁶⁴Cu yields tracers for PET or SPECT imaging of integrin expression . Comparative in vivo studies of PEGylated and non-PEGylated cRGDfK peptide monomers labeled with ⁹⁹mTc(CO)₃ have provided pharmacokinetic benchmarks for this class of imaging agents [7]. The thioacetyl ester form facilitates modular tracer design and reproducible radiochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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